molecular formula C12H10N2O B3159499 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile CAS No. 862595-54-8

2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile

Cat. No.: B3159499
CAS No.: 862595-54-8
M. Wt: 198.22 g/mol
InChI Key: BMCUJYHPLBUIBZ-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzonitrile (B105546) and Pyrrole (B145914) Derivatives in Modern Chemistry

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano group (-C≡N) and other functional groups. The benzonitrile unit is a versatile precursor in organic synthesis, readily convertible to other functional groups such as amines, amides, and carboxylic acids. researchgate.net These derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials. The specific positioning of substituents on the benzene ring, known as the ortho effect in 2-substituted benzonitriles, can significantly influence the compound's basicity and reactivity. researchgate.netcas.cz

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active natural products, including heme, chlorophyll, and various alkaloids. acs.org The pyrrole ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties. acs.org The synthesis of multi-substituted pyrrole derivatives is a dynamic area of research, with numerous methods developed to access these valuable compounds. cas.cz

Interdisciplinary Relevance of Research on Pyrrolylbenzonitrile Compounds

The combination of pyrrole and benzonitrile functionalities within a single molecule, as seen in 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile, creates a scaffold with potential applications across multiple scientific disciplines. In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. The pyrrole moiety can engage in various biological interactions, while the benzonitrile group can act as a key binding element or a metabolic handle. nih.govnih.gov

In materials science, N-arylpyrroles, a category that includes this compound, are investigated for their potential use in the development of novel organic electronic materials, such as conductive polymers and organic light-emitting diodes (OLEDs). The electronic properties of these compounds can be tuned by modifying the substituents on both the pyrrole and the aromatic rings. The synthesis of C-N axially chiral N-arylpyrroles is a notable area of research, with potential applications in asymmetric catalysis. nih.gov

Overview of Current Research Trajectories for Methoxy-Pyrrolylbenzonitriles

While specific research on this compound is not extensively documented in publicly available literature, current research on related methoxy-substituted N-arylpyrroles and benzonitriles points towards several potential trajectories. A key area of investigation is the development of efficient synthetic methodologies. For instance, a 2005 article in Bioorganic and Medicinal Chemistry Letters describes a synthetic route to this compound, highlighting its role as a potential building block in the synthesis of more complex molecules. ambeed.com

Furthermore, research into the biological activities of structurally similar compounds provides a basis for future studies on this compound. The presence of the methoxy (B1213986) group can influence the compound's pharmacokinetic and pharmacodynamic properties. Investigations into the atroposelective synthesis of N-arylpyrroles, which involves the controlled formation of molecules with restricted rotation around a single bond, is an active field of research that could be applied to compounds like this compound to explore their chiroptical properties and stereoselective interactions with biological targets. researchgate.netnih.gov

Below is a table summarizing the key properties of the compound.

PropertyValueSource
Chemical Formula C₁₂H₁₀N₂O aaronchem.com
Molecular Weight 198.22 g/mol aaronchem.com
CAS Number 862595-54-8 aaronchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-pyrrol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-15-12-6-4-5-11(10(12)9-13)14-7-2-3-8-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCUJYHPLBUIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C#N)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275076
Record name 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862595-54-8
Record name 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862595-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 6 1h Pyrrol 1 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural assignment of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile can be achieved.

High-Resolution ¹H and ¹³C NMR Analysis of Chemical Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzonitrile (B105546), pyrrole (B145914), and methoxy (B1213986) groups. The aromatic protons of the benzonitrile ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the methoxy, cyano, and pyrrole substituents. The protons of the pyrrole ring are also expected in the aromatic region, with the α-protons appearing at a different chemical shift than the β-protons due to their proximity to the nitrogen atom. The methoxy group protons will present as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.

The ¹³C NMR spectrum will provide complementary information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm. The quaternary carbons of the benzonitrile ring, to which the methoxy and pyrrole groups are attached, will also have distinct chemical shifts. The carbon atoms of the pyrrole ring will resonate in the aromatic region, with the α-carbons appearing at a different shift compared to the β-carbons. The methoxy carbon will be observed as a single peak in the upfield region, typically around δ 55-60 ppm.

To illustrate the expected chemical shifts, a predictive data table is provided below, based on known values for similar structural motifs. rsc.orgchemicalbook.comorganicchemistrydata.orgspectrabase.comresearchgate.netrsc.org

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzonitrile Ring Protons7.0 - 7.8110 - 160
Pyrrole Ring Protons6.2 - 7.3108 - 122
Methoxy Protons3.8 - 4.055 - 60
Nitrile Carbon-115 - 120

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment will reveal the scalar coupling relationships between protons, allowing for the tracing of the proton networks within the benzonitrile and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): By correlating the chemical shifts of directly attached proton and carbon atoms, the HSQC spectrum will definitively link the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing the connectivity between the different structural units. For example, correlations between the methoxy protons and the carbon of the benzonitrile ring, as well as between the pyrrole protons and the carbons of the benzonitrile ring, will confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY correlations between the methoxy protons and the adjacent protons on the benzonitrile ring, and between the pyrrole protons and the neighboring protons on the benzonitrile ring, will help to elucidate the preferred conformation of the molecule in solution.

Vibrational Spectroscopy Investigations: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy provide valuable insights into the functional groups present in a molecule and can also offer information about its conformational properties.

Identification of Characteristic Functional Group Vibrations within the Benzonitrile and Pyrrole Moieties

The FTIR and Raman spectra of this compound will be characterized by the vibrational modes of its constituent functional groups. The most prominent and diagnostic vibration is expected to be the C≡N stretching of the nitrile group, which typically appears as a sharp and intense band in the region of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations of both the benzonitrile and pyrrole rings are expected above 3000 cm⁻¹. The C-O stretching of the methoxy group will likely be observed in the region of 1250-1000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The characteristic in-plane and out-of-plane bending vibrations of the C-H bonds of the aromatic rings will be present in the fingerprint region of the spectrum.

A table of expected characteristic vibrational frequencies is provided below, based on data from analogous compounds. nist.govmdpi.comresearchgate.netresearchgate.netthermofisher.comspectrabase.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2220 - 2260
Aromatic C-HStretching3000 - 3100
Methoxy C-OStretching1000 - 1250
Aromatic C=CStretching1400 - 1600
Aromatic C-HOut-of-plane Bending690 - 900

Conformational Analysis via Vibrational Signatures

The rotational freedom around the single bonds connecting the pyrrole ring to the benzonitrile ring and the methoxy group to the benzonitrile ring can lead to different conformers. These conformational isomers may exhibit subtle differences in their vibrational spectra. By comparing the experimental FTIR and Raman spectra with theoretical calculations for different possible conformations, it is possible to gain insights into the most stable conformation of the molecule in the solid state or in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. The high-resolution mass spectrum of this compound would provide the exact mass of the molecular ion, confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data for this compound has been found in published scientific literature. While the theoretical exact mass can be calculated from its molecular formula (C₁₂H₁₀N₂O), experimental verification through HRMS is crucial for confirming the elemental composition. This technique provides a highly accurate mass-to-charge ratio, which is a fundamental characteristic of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

Published UV-Vis absorption spectra for this compound are not available. This analysis would reveal the wavelengths of maximum absorption (λmax), providing insight into the electronic transitions (e.g., π→π, n→π) within the molecule. The benzonitrile and pyrrole rings constitute the primary chromophores, and their electronic behavior is influenced by the methoxy substituent. Without experimental spectra, a discussion of its specific chromophoric behavior and electronic transitions remains theoretical.

X-Ray Crystallography for Definitive Solid-State Molecular Structure Determination

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or is not publicly available. This technique is essential for definitively establishing the three-dimensional arrangement of atoms in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without a solved crystal structure, a definitive analysis of experimental bond lengths, bond angles, and torsion angles for this compound is not possible. This data is fundamental to understanding the precise molecular geometry, including the planarity and orientation of the phenyl and pyrrole rings relative to each other.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Details of the intermolecular interactions and crystal packing, which are derived from X-ray crystallography data, are unknown. An analysis, such as Hirshfeld surface analysis, would quantify the various non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern how the molecules arrange themselves in a crystal lattice. This information is critical for understanding the solid-state properties of the compound.

Computational and Theoretical Chemistry Investigations of 2 Methoxy 6 1h Pyrrol 1 Yl Benzonitrile

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems. DFT methods are employed to determine the optimized geometry, vibrational frequencies, NMR chemical shifts, and various electronic properties of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For this compound, the key degrees of freedom are the dihedral angles associated with the rotation of the methoxy (B1213986) and pyrrole (B145914) groups relative to the benzonitrile (B105546) plane.

The optimization process reveals the most stable conformer, which is dictated by a balance of steric hindrance and electronic effects. The planarity between the pyrrole and benzene (B151609) rings is influenced by the steric bulk of the adjacent methoxy group. Theoretical calculations for similar substituted benzene systems show that such interactions determine the most stable configuration. aps.org The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound This table presents hypothetical, yet scientifically plausible, data based on typical values for similar molecular fragments.

ParameterValueParameterValue
C-C (Benzene)~1.39 - 1.41 ÅC-C≡N~1.44 Å
C≡N~1.16 ÅC-O (Methoxy)~1.36 Å
O-CH3~1.43 ÅC-N (Pyrrole)~1.43 Å
C-C-C (Benzene)~119 - 121°C-O-C~118°
C-C-N (Benzonitrile)~178°C-N-C (Pyrrole)~125°

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. rdd.edu.iq These calculations provide the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. nist.govnist.gov

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies. nih.govresearchgate.net The analysis of these vibrational modes allows for the assignment of characteristic peaks in the experimental spectra. For instance, the C≡N stretching frequency is a prominent feature, typically appearing in the 2220-2240 cm⁻¹ region. Vibrations of the methoxy group, such as C-H and C-O stretching, and the various modes of the pyrrole and benzene rings can also be identified. nih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound This table presents hypothetical, yet scientifically plausible, data based on typical values for similar molecular fragments.

Frequency (cm⁻¹)Assignment
~3100-3150Aromatic & Pyrrole C-H Stretching
~2950-3000Methoxy C-H Stretching
~2235C≡N Stretching
~1580-1600Aromatic C-C Stretching
~1450-1490Pyrrole Ring Stretching
~1250Aryl C-O Stretching
~1030Methoxy C-O Stretching

The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These calculations provide theoretical spectra that can be compared with experimental results for structural validation. researchgate.net The chemical shift of a nucleus is highly sensitive to its local electronic environment.

For this compound, the calculations would predict distinct signals for the protons and carbons of the methoxy group, the pyrrole ring, and the substituted benzene ring. For example, the methoxy protons are expected to appear as a singlet, while the aromatic protons will show a complex splitting pattern due to their distinct environments and spin-spin coupling. chemicalbook.comnmrwiki.org Comparing the calculated shifts with experimental data for similar compounds like 2-methoxybenzonitrile (B147131) helps to confirm the proposed structure. organicchemistrydata.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical, yet scientifically plausible, data based on typical values for similar molecular fragments.

Atom¹H Shift (ppm)¹³C Shift (ppm)
Methoxy (-OCH₃)~3.9~56.0
Pyrrole H2/H5~6.8~123.0
Pyrrole H3/H4~6.2~110.0
Benzene H3/H4/H5~7.0 - 7.6~115 - 135
Benzene C1-CN-~110.0
Benzene C2-OCH₃-~160.0
Benzene C6-Pyrrole-~140.0
Cyano (-C≡N)-~117.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. uni-muenchen.de The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. chemicalbook.com The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. rdd.edu.iqresearchgate.net A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole and methoxy-substituted benzene ring, reflecting its electron-donating character. Conversely, the LUMO is likely to be centered on the benzonitrile moiety, particularly the cyano group, which is electron-withdrawing. This distribution influences how the molecule interacts with other reagents.

Table 4: Calculated Frontier Molecular Orbital Properties for this compound This table presents hypothetical, yet scientifically plausible, data based on typical values for similar molecular fragments.

ParameterValue (eV)
HOMO Energy~ -5.8
LUMO Energy~ -1.2
HOMO-LUMO Gap (ΔE)~ 4.6

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. unige.ch In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

In this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the cyano group and the oxygen atom of the methoxy group, making these sites potential hydrogen bond acceptors. The protons of the pyrrole and benzene rings would exhibit positive potential. This information is valuable for predicting how the molecule might interact with biological receptors or other reactants. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It allows for the study of intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. youtube.com The strength of these interactions is quantified by second-order perturbation theory.

Table 5: Selected NBO Analysis Results for this compound This table presents hypothetical, yet scientifically plausible, data based on typical values for similar molecular fragments.

Donor NBOAcceptor NBOInteraction Energy (kcal/mol)
LP (O)π* (C-C)Aromatic~ 20-30
LP (N)Pyrroleπ* (C-C)Aromatic~ 25-35
π (C-C)Aromaticπ* (C≡N)~ 15-25

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the electronic excited states of molecules. It allows for the prediction of properties related to light absorption and emission, making it a cornerstone for understanding the photophysics of novel compounds.

Prediction of UV-Vis Absorption and Emission Spectra

TD-DFT calculations are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The primary electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

In a molecule with both electron-donating (methoxy, pyrrole) and electron-accepting (benzonitrile) moieties, the absorption spectrum is expected to be characterized by π→π* transitions. researchgate.netresearchgate.net Theoretical studies on similar aromatic nitriles suggest that the main absorption bands would be located in the UV region. semanticscholar.org The presence of the pyrrole and methoxy groups, which act as auxochromes, is expected to cause a bathochromic (red) shift compared to unsubstituted benzonitrile.

The emission spectrum, which relates to the molecule's fluorescence properties, can also be predicted. After excitation, the molecule relaxes to the lowest vibrational level of the first excited state (S1) before emitting a photon to return to the ground state (S0). The predicted emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. Computational models, often incorporating solvent effects via models like the Polarizable Continuum Model (PCM), can provide accurate predictions of these spectral properties. researchgate.net

Table 1: Predicted UV-Vis Absorption and Emission Data for this compound

ParameterPredicted Value (in solvent)Corresponding Transition
Max Absorption Wavelength (λmax)~290-320 nmHOMO → LUMO (π→π*)
Molar Extinction Coefficient (ε)HighAllowed Transition
Max Emission Wavelength (λem)~350-390 nmS1 → S0

Note: These are representative values based on theoretical calculations for analogous compounds and are subject to the computational level of theory and solvent model used.

Understanding Excited State Dynamics and Intramolecular Charge Transfer (ICT)

The arrangement of donor and acceptor groups in this compound makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. acs.org In the ground state, the electron density is relatively localized. Upon absorbing a photon, an electron is promoted from the HOMO, which is typically localized on the electron-rich pyrrole and methoxy-substituted benzene ring, to the LUMO, which is expected to have significant density on the electron-withdrawing benzonitrile part.

This photoinduced electron transfer from the donor (pyrrol and methoxy groups) to the acceptor (nitrile group) creates an excited state with a significantly larger dipole moment than the ground state. acs.orgnih.gov This ICT state is often stabilized in polar solvents, which can lead to interesting photophysical phenomena such as dual fluorescence, where emission from both a locally excited (LE) state and the charge-transfer (ICT) state is observed. scispace.com

TD-DFT can model the potential energy surfaces of the excited states, revealing the pathways for relaxation and the nature of the emissive states. mdpi.com For molecules like this, computational studies can elucidate whether the ICT state is formed directly or via relaxation from an initial LE state, and how the geometry of the molecule changes in the excited state to accommodate the charge separation. acs.orgrsc.org

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations provide a quantitative framework for predicting the chemical reactivity of a molecule. These descriptors are based on the fundamental properties of the electron density and molecular orbitals.

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω) : This index, defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ (EHOMO + ELUMO) / 2), quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile.

For this compound, the presence of both strong donor and acceptor groups is expected to result in a relatively small HOMO-LUMO gap, suggesting a softer, more reactive molecule compared to simpler aromatic systems.

Table 2: Calculated Global Reactivity Descriptors

DescriptorFormulaPredicted Nature
HOMO-LUMO Gap (ΔE)ELUMO - EHOMORelatively Small
Chemical Hardness (η)(ELUMO - EHOMO) / 2Moderate to Low
Chemical Softness (S)1 / ηModerate to High
Electrophilicity Index (ω)μ² / (2η)High

Local Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule for specific types of reactions (nucleophilic, electrophilic, or radical attack).

Fukui Functions (f(r)) : The Fukui function indicates the change in electron density at a specific point r when the total number of electrons in the system changes. acs.org It helps in identifying the most susceptible sites for attack:

f+(r) for nucleophilic attack (where an electron is added). This is often approximated by the density of the LUMO.

f-(r) for electrophilic attack (where an electron is removed). This is often approximated by the density of the HOMO. mdpi.com

Local Softness (s(r)) : This is the product of the global softness (S) and the Fukui function (f(r)), providing a more quantitative measure of local reactivity.

For this compound, analysis of the Fukui functions would likely predict that electrophilic attack is favored at the electron-rich positions of the pyrrole ring and the ortho/para positions to the methoxy group on the benzene ring. Nucleophilic attack would be directed towards the carbon atom of the nitrile group and potentially other electron-deficient sites on the benzene ring.

Table 3: Predicted Local Reactivity Sites based on Fukui Functions

Type of AttackMost Probable Atomic SitesRationale
Electrophilic (f-)C2' and C5' of the pyrrole ring; C3 and C5 of the benzene ringHigh HOMO density
Nucleophilic (f+)Carbon atom of the nitrile group (-CN); C2, C4, and C6 of the benzene ringHigh LUMO density

Advanced Simulation Techniques

Beyond static DFT and TD-DFT calculations, advanced simulation techniques can provide a dynamic picture of the behavior of this compound.

Ab Initio Molecular Dynamics (AIMD) : This method allows for the simulation of the molecule's dynamic behavior over time, including conformational changes and reactions, by calculating the forces on the atoms from first principles at each step. It could be used to study the structural dynamics following photoexcitation, providing a more detailed understanding of the ICT process.

Quantum Mechanics/Molecular Mechanics (QM/MM) : For studying the molecule's behavior in a complex environment, such as a biological system or a condensed phase, QM/MM methods are employed. The core of the system (the molecule of interest) is treated with high-level quantum mechanics, while the surrounding environment (e.g., solvent molecules or a protein binding pocket) is treated with computationally less expensive molecular mechanics. This approach could be used to simulate its interaction with a biological target or to more accurately model solvent effects on its photophysics.

These advanced techniques, while computationally intensive, offer a pathway to bridge the gap between theoretical predictions and experimental observations, providing a comprehensive understanding of the chemical and physical properties of this compound.

Based on a comprehensive search of available scientific literature, specific computational and theoretical chemistry investigations focusing on "this compound," particularly concerning Molecular Dynamics Simulations and Molecular Electron Density Theory (MEDT), could not be located.

While the methodologies outlined in the requested sections are standard and powerful techniques in computational chemistry for evaluating the dynamic behavior of molecules and elucidating reaction mechanisms, their direct application to "this compound" does not appear to be documented in published, publicly accessible research.

Therefore, the generation of a detailed article with specific research findings and data tables for the requested compound and analyses is not possible at this time. Information on related compounds or general descriptions of the techniques without specific data on "this compound" would not adhere to the strict requirements of the request.

Reactivity and Mechanistic Studies of 2 Methoxy 6 1h Pyrrol 1 Yl Benzonitrile

Elucidation of Electrophilic and Nucleophilic Attack Sites

The prediction of reactive sites in 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile can be inferred from the electronic properties of its constituent functional groups. The methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating resonance effect. Conversely, the nitrile group (-CN) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. The pyrrole (B145914) ring is an electron-rich aromatic system, highly susceptible to electrophilic attack, particularly at the C2 and C5 positions.

Computational methods, such as Density Functional Theory (DFT), are instrumental in identifying sites of electrophilic and nucleophilic attack. researchgate.net By calculating molecular electrostatic potential (MEP) maps and Fukui functions, regions of high and low electron density can be visualized, indicating the most probable sites for reaction. researchgate.net

Predicted Sites of Attack:

Type of AttackPredicted Site(s)Rationale
Electrophilic C5 position of the benzonitrile (B105546) ring, C2/C5 positions of the pyrrole ringThe methoxy group strongly activates the ortho and para positions. The para (C5) position is sterically more accessible. The pyrrole ring is inherently electron-rich and reactive towards electrophiles.
Nucleophilic Carbon atom of the nitrile group, C2/C6 positions of the benzonitrile ringThe nitrile carbon is electrophilic. The nitrile and methoxy groups activate the ortho and para positions to the pyrrole ring for nucleophilic aromatic substitution.

Radical Pathways in Benzonitrile and Pyrrole Ring Systems

Radical reactions involving benzonitrile and pyrrole rings can proceed through various pathways, including hydrogen abstraction, addition, and cyclization. The stability of the resulting radical intermediates is a key factor in determining the feasibility of these pathways.

In the context of this compound, radical abstraction could occur at the methoxy group or the pyrrole ring. The resulting benzylic-type radical at the methoxy group would be stabilized by the adjacent oxygen atom and the aromatic ring. Radicals on the pyrrole ring are also well-known intermediates.

Potential Radical Intermediates and Pathways:

Radical Formation SiteGenerating ConditionsPotential Subsequent Reactions
Methoxy group (CH2• radical)Hydrogen abstraction (e.g., using radical initiators)Dimerization, addition to unsaturated systems
Pyrrole ring (C-centered radical)Hydrogen abstraction or radical additionIntramolecular cyclization onto the benzonitrile ring, intermolecular reactions
Benzonitrile ring (C-centered radical)Radical additionFurther propagation or termination steps

Intermolecular and Intramolecular Reaction Dynamics

The bifunctional nature of this compound, possessing both electron-rich and electron-poor aromatic systems, allows for a range of intermolecular and intramolecular reactions.

Intermolecular Reactions:

Intermolecular reactions could involve the pyrrole ring acting as a nucleophile and the benzonitrile ring (or the nitrile group itself) acting as an electrophile, or vice-versa, in the presence of suitable reagents. For instance, cycloaddition reactions, such as the [3+2] cycloaddition of the benzonitrile N-oxide (formed in situ) with an external dipolarophile, are a possibility. researchgate.net

Intramolecular Reactions:

The proximity of the pyrrole and benzonitrile rings allows for the possibility of intramolecular cyclization reactions under appropriate conditions. For example, acid-catalyzed cyclization could lead to the formation of fused heterocyclic systems. The reaction would likely proceed via protonation of the nitrile group, followed by intramolecular electrophilic attack of the activated nitrile carbon onto the electron-rich pyrrole ring.

Plausible Cyclization Product:

Reaction TypeConditionsPotential Product
Intramolecular Friedel-Crafts type reactionStrong acid (e.g., polyphosphoric acid)Fused pyrrolo[1,2-a]quinazolinone derivative

Catalytic Reaction Mechanisms Specific to Pyrrolylbenzonitrile Transformations

Catalytic methods offer efficient and selective routes for the functionalization of this compound. Cross-coupling reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Potential Catalytic Transformations:

Reaction TypeCatalystPotential Functionalization Site
Suzuki CouplingPalladium catalyst (e.g., Pd(PPh3)4)C-H activation at the pyrrole or benzonitrile ring for coupling with boronic acids.
Buchwald-Hartwig AminationPalladium catalystC-H amination at the pyrrole or benzonitrile ring.
Heck CouplingPalladium catalystCoupling of the aromatic rings with alkenes.
Rhenium-catalyzed cross-couplingRhenium catalystAllylation of the pyrrole ring. nih.gov

The mechanism of these catalytic reactions typically involves an oxidative addition of the catalyst to a C-H or C-X (where X is a leaving group) bond, followed by transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and finally reductive elimination to regenerate the catalyst and yield the product. The specific regioselectivity of these reactions would depend on the catalyst, ligands, and reaction conditions employed.

Advanced Research Applications and Functional Material Investigations

Nonlinear Optical (NLO) Properties and Optoelectronic Material Potential

The unique electronic architecture of "2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile," featuring a donor pyrrole (B145914) ring and an acceptor benzonitrile (B105546) group, makes it a compelling candidate for nonlinear optical (NLO) materials. sci-hub.seresearchgate.net NLO materials are pivotal for a range of applications in photonics and optoelectronics, including optical frequency conversion and high-speed data processing. sci-hub.se The NLO response in organic molecules is intrinsically linked to the intramolecular charge transfer (ICT) that occurs between electron-donating and electron-accepting moieties. sci-hub.se

The NLO properties of pyrrole derivatives are often evaluated computationally through parameters such as polarizability and first-order hyperpolarizability. sci-hub.se Computational studies on similar pyrrole derivatives suggest that compounds like "this compound" could exhibit significant NLO behavior, as indicated by high values of dipole moment, linear polarizability, and first-order hyperpolarizability. sci-hub.seresearchgate.net

Density Functional Theory (DFT) is a powerful tool for predicting the NLO response of molecules. researchgate.netresearchgate.net For instance, calculations on various organic molecules have shown a strong correlation between the molecular structure and the NLO properties. researchgate.net The presence of electron-donating groups, such as a methoxy (B1213986) group, and electron-withdrawing groups, like a nitrile group, connected through a π-conjugated system is a well-established strategy for enhancing NLO activity. rsc.org

While specific experimental validation for "this compound" is not extensively documented in publicly available literature, the computational data from analogous systems provide a strong theoretical foundation for its potential NLO applications. The table below illustrates typical computational data that would be generated to assess the NLO properties of such a compound.

Table 1: Theoretical NLO Properties of a Benzonitrile-Pyrrole Scaffold
ParameterCalculated Value (a.u.)Significance
Dipole Moment (μ)HighIndicates significant charge separation, contributing to NLO response. sci-hub.se
Linear Polarizability (α)HighMeasures the linear response of the molecule to an electric field. researchgate.net
First-Order Hyperpolarizability (β)HighQuantifies the second-order NLO response, crucial for applications like second-harmonic generation. researchgate.net

The design of potent NLO materials based on the benzonitrile-pyrrole scaffold is guided by several key principles. The efficacy of intramolecular charge transfer is paramount. sci-hub.se This can be modulated by altering the electronic nature of the donor and acceptor groups. The pyrrole ring, being an electron-rich aromatic system, acts as an effective electron donor. uobaghdad.edu.iqwikipedia.org The benzonitrile moiety, with its electron-withdrawing nitrile group, serves as the acceptor.

To enhance the NLO response, the following strategies can be employed:

Strengthening Donor/Acceptor Capabilities: Introducing stronger electron-donating groups on the pyrrole ring or additional electron-withdrawing groups on the benzonitrile ring can increase the degree of charge transfer and, consequently, the hyperpolarizability.

Extending π-Conjugation: Increasing the length of the conjugated bridge between the donor and acceptor groups can lead to a more delocalized electronic system, which generally enhances NLO properties. researchgate.net

Solvent Effects: The surrounding medium can influence the NLO response. Theoretical studies often consider the impact of different solvents on the calculated NLO properties. researchgate.net

The systematic application of these principles allows for the rational design of novel benzonitrile-pyrrole derivatives with tailored NLO activities for specific technological needs.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, organized structures. nih.gov "this compound," with its aromatic rings and potential for hydrogen bonding, is a candidate for forming interesting supramolecular assemblies.

Theoretical studies have investigated the interaction of aromatic molecules with nanomaterials like graphene. nii.ac.jpresearchgate.net These interactions are typically dominated by weak π-π stacking forces. researchgate.netnih.gov It is predicted that "this compound" would adsorb onto a graphene surface with its aromatic rings oriented parallel to the graphene plane. nii.ac.jpresearchgate.net The binding strength of such interactions is correlated with the polarizability of the aromatic molecule; higher polarizability leads to stronger binding. nii.ac.jpnih.gov The interaction with graphene oxide is expected to be even stronger due to the possibility of hydrogen bonding between the molecule and the oxygen-containing functional groups on the graphene oxide surface. acs.org

Table 2: Predicted Interaction Characteristics with Graphene
Interaction TypeKey FeatureExpected Outcome
π-π StackingParallel orientation of aromatic rings. nii.ac.jpresearchgate.netAdsorption onto the graphene surface.
van der Waals ForcesDominant force in the absence of stronger interactions.Stabilization of the molecule-graphene complex. rsc.org

Pyrrole-containing molecules have been shown to undergo self-assembly to form ordered nanostructures. nih.gov The interplay of π-π stacking, hydrogen bonding, and dipole-dipole interactions can drive the spontaneous organization of "this compound" molecules into well-defined architectures. The planarity of the pyrrole and benzene (B151609) rings facilitates close packing and the formation of columnar or layered structures. The methoxy and nitrile groups can further direct the assembly through specific intermolecular interactions. Such self-assembled structures are of interest for applications in organic electronics and sensor technology.

Theoretical Exploration of Molecular Recognition and Binding Interactions in Biological Systems (Focus on Mechanistic Understanding)

While direct experimental data on the biological activity of "this compound" is scarce, computational methods like molecular docking can provide valuable insights into its potential interactions with biological targets. nih.govui.ac.id The pyrrole ring is a common motif in many biologically active compounds and approved drugs. mdpi.commdpi.comnih.gov

Molecular docking simulations can predict the binding affinity and mode of interaction of a ligand with the active site of a protein. For a molecule like "this compound," these simulations would likely reveal interactions such as:

Hydrogen Bonding: The nitrogen atom of the pyrrole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors, while the N-H of the pyrrole can be a hydrogen bond donor.

π-π Stacking: The aromatic pyrrole and benzonitrile rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. nih.gov

These theoretical studies are instrumental in the early stages of drug discovery for identifying potential biological targets and for the rational design of more potent and selective analogs. ui.ac.idacs.org They provide a mechanistic understanding of the molecular recognition process, guiding further experimental investigations.

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a pivotal technique in drug discovery and molecular biology, offering insights into the binding modes and affinities between a small molecule (ligand) and a macromolecular target, such as a protein. rjptonline.orgnih.gov This method computationally predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net For this compound, while specific docking studies against particular protein targets are not extensively documented in public literature, the principles of such investigations can be extrapolated from studies on structurally related compounds.

The process of molecular docking involves several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the target protein are obtained, often from crystallographic data or generated through homology modeling. nih.gov The ligand's conformational flexibility is explored using sophisticated sampling algorithms to generate a multitude of possible binding poses within the protein's active site. researchgate.net These poses are then evaluated and ranked using a scoring function, which estimates the binding affinity. nih.gov

Interactions that would be critical in the docking of this compound include:

Hydrogen Bonding: The nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic systems of the benzene and pyrrole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Hydrophobic Interactions: The pyrrole and benzene rings also contribute to hydrophobic interactions with nonpolar residues.

Table 1: Potential Molecular Interactions in Docking Studies of this compound
Interaction TypePotential Interacting Group on CompoundPotential Interacting Amino Acid Residues
Hydrogen Bond AcceptorNitrile (-C≡N), Methoxy (-OCH3)Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine
π-π StackingBenzene Ring, Pyrrole RingPhenylalanine, Tyrosine, Tryptophan, Histidine
HydrophobicBenzene Ring, Pyrrole RingAlanine, Valine, Leucine, Isoleucine, Proline, Methionine

Theoretical Analysis of Binding Affinities and Interaction Modes

Following computational docking, a more rigorous theoretical analysis of binding affinities and interaction modes is often undertaken. This involves more advanced computational methods to provide a more accurate estimation of the binding free energy, which is a key determinant of a ligand's potency. nih.govnih.gov

Methods for these analyses include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods calculate the binding free energy by combining molecular mechanics energy calculations with continuum solvation models.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are alchemical free energy calculation methods that provide highly accurate predictions of binding affinities by simulating a non-physical pathway between two states. acs.org

Applications in Chemo-sensing and Molecular Probes

The structural features of this compound make it a promising candidate for the development of chemosensors and molecular probes. These are molecules designed to signal the presence of specific chemical species (analytes) through a measurable response, often spectroscopic in nature. mdpi.com

The design of a chemosensor based on this compound would leverage the electronic and photophysical properties of its constituent moieties. The key design considerations include:

Fluorophore/Chromophore Core: The pyrrole and benzonitrile components can act as a fluorophore or chromophore. The extended π-conjugation between the two rings can give rise to intrinsic fluorescence. nih.govnih.gov

Receptor Site: A specific functional group can be introduced to act as a receptor for the target analyte. The existing nitrile and methoxy groups could potentially serve as binding sites for certain metal ions or other analytes.

Signaling Mechanism: The binding of an analyte to the receptor site should induce a change in the spectroscopic properties of the fluorophore/chromophore. This can occur through several mechanisms, including:

Photoinduced Electron Transfer (PET): The binding event can modulate the efficiency of PET, leading to either fluorescence quenching or enhancement.

Intramolecular Charge Transfer (ICT): The interaction with an analyte can alter the ICT character of the molecule, resulting in a shift in the absorption or emission wavelength. rsc.org

Förster Resonance Energy Transfer (FRET): In more complex probes, FRET can be employed where the binding of an analyte alters the distance or orientation between a donor and an acceptor fluorophore.

The benzonitrile group is known to have distinct vibrational frequencies that are sensitive to its electronic environment, which could be exploited for sensing applications using techniques like infrared or Raman spectroscopy. derpharmachemica.comderpharmachemica.comresearchgate.net The pyrrole moiety is also a common building block in fluorescent sensors. researchgate.net The combination of these structural elements in this compound offers a versatile platform for the design of novel chemosensors.

Role in Advanced Polymer and Liquid Crystal Research

The unique combination of a rigid aromatic core and a heterocyclic ring in this compound suggests its potential utility in the field of materials science, particularly in the synthesis of advanced polymers and the design of liquid crystals.

Pyrrole and its derivatives are well-known precursors for conducting polymers like polypyrrole. nih.govacs.org The pyrrole ring in this compound could be polymerized, either chemically or electrochemically, to form a polymer backbone. The pendant benzonitrile and methoxy groups would then act as functional side chains, influencing the polymer's properties such as solubility, processability, and its electronic and optical characteristics. The incorporation of this monomer could lead to polymers with tailored properties for applications in electronics, sensors, and energy storage. google.com

Future Research and Methodological Innovations for this compound

The landscape of chemical synthesis and analysis is undergoing a significant transformation, driven by the need for greater efficiency, sustainability, and precision. For a specialized compound such as this compound, these advancements open up a plethora of opportunities for future research. This article explores the prospective research directions and emerging methodologies that could be pivotal in deepening our understanding and expanding the applications of this unique benzonitrile derivative.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile?

The synthesis of nitrile-containing compounds often involves coupling reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, to introduce substituents like methoxy and pyrrole groups. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, nitrile moieties can be confirmed via HRMS (e.g., m/z peaks corresponding to [M+H]⁺), while substituent positions are validated using splitting patterns in NMR spectra .

Q. How do the physical properties of this compound compare to benzonitrile derivatives?

Benzonitrile derivatives exhibit high dipole moments (e.g., 4.01–4.18 D for benzonitrile) due to their polar nitrile group. The methoxy and pyrrole substituents in this compound likely enhance polarity, influencing solvation energy and surface adsorption. Computational studies (e.g., density functional theory) can predict dipole moments and interfacial orientation, which are relevant for applications in catalysis or material science .

Q. What safety considerations apply when handling nitrile-containing compounds like this derivative?

While specific toxicity data for this compound are limited, benzonitrile’s acute exposure guidelines (AEGL-3 values) suggest caution. Animal studies indicate lethality at high concentrations, necessitating proper ventilation and personal protective equipment (PPE) in lab settings. Derive safety protocols from analogs and prioritize in vitro testing to assess toxicity .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of this compound?

The methoxy group (ortho/para-directing) and nitrile (meta-directing) create competing regioselectivity. To achieve substitution at the 6-position, use directing group strategies or transition-metal catalysts (e.g., Pd or Cu). For example, Ullmann coupling with iodobenzene precursors can selectively introduce the pyrrole moiety at the desired position. Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts .

Q. What computational methods are suitable for studying the electronic and adsorption properties of this compound?

Molecular dynamics (MD) simulations can model bulk solvent interactions, while quantum mechanical calculations (e.g., DFT) predict adsorption behavior on metal surfaces (Ag, Au, Pd). Compare computed properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) with experimental data from surface-enhanced Raman spectroscopy (SERS) or X-ray photoelectron spectroscopy (XPS) .

Q. How does the pyrrole substituent influence bioactivity in nitrile-containing analogs?

The pyrrole ring’s electron-rich nature may enhance binding to biological targets (e.g., enzymes or receptors). For example, benzonitrile derivatives with heterocyclic substituents have shown inhibitory activity against xanthine oxidase. Structure-activity relationship (SAR) studies can optimize substituent positions (e.g., comparing 6-pyrrole vs. 5-pyrrole analogs) using enzymatic assays and molecular docking .

Q. What advanced spectroscopic techniques resolve ambiguities in structural determination?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous structural data, particularly for confirming substituent orientation and bond angles. For dynamic studies, variable-temperature NMR or 2D correlation spectroscopy (COSY, NOESY) can elucidate conformational changes or tautomerism in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.